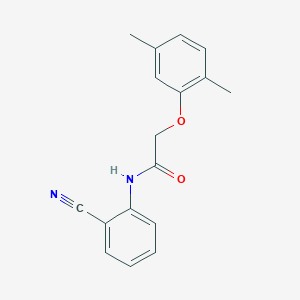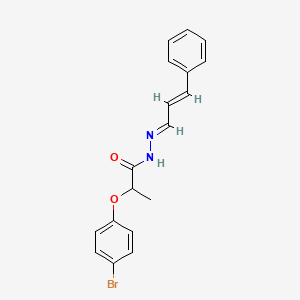
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole (NPTB) is a benzotriazole derivative that has been extensively studied for its biological activities. It has been used in various scientific research applications, including as a potential anticancer agent, an inhibitor of protein tyrosine phosphatase 1B (PTP1B), and a modulator of the immune system.
作用機序
The mechanism of action of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole may also inhibit PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. The modulation of the immune system by 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole may be due to its ability to inhibit the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has also been shown to inhibit the activity of PTP1B, which can lead to increased insulin sensitivity and glucose uptake. The modulation of the immune system by 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole. One area of research could focus on the development of more potent and selective inhibitors of PTP1B. Another potential direction could be the investigation of the immunomodulatory effects of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole, which could have implications for the treatment of autoimmune diseases. Additionally, the mechanism of action of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole could be further elucidated to better understand its biological activities.
合成法
The synthesis of 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole involves the reaction of 5-nitro-1H-benzotriazole with piperidine and formaldehyde. The reaction is carried out in the presence of a catalytic amount of hydrochloric acid and refluxed for several hours. The resulting product is then purified by column chromatography to obtain pure 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole.
科学的研究の応用
5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has been studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and leukemia. 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has also been investigated as an inhibitor of PTP1B, which is a therapeutic target for the treatment of type 2 diabetes and obesity. Additionally, 5-nitro-1-(1-piperidinylmethyl)-1H-1,2,3-benzotriazole has been found to modulate the immune system by inhibiting the proliferation of T cells and the production of cytokines.
特性
IUPAC Name |
5-nitro-1-(piperidin-1-ylmethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c18-17(19)10-4-5-12-11(8-10)13-14-16(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYCQRSCMSUBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1-(piperidin-1-ylmethyl)benzotriazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5731720.png)

![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)


![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)

